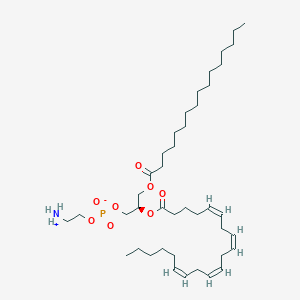

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE

Beschreibung

Introduction to Glycerophosphoethanolamines in Cellular Biochemistry

Glycerophosphoethanolamines are amphipathic lipids characterized by a glycerol backbone, two fatty acyl chains, and a phosphoethanolamine head group. These molecules are essential for maintaining membrane fluidity, facilitating vesicle trafficking, and serving as precursors for lipid mediators. The structural diversity of glycerophosphoethanolamines arises from variations in fatty acyl chain length, saturation, and positional distribution, which influence their biophysical and biochemical properties.

Evolutionary Significance of Phospholipid Diversity in Eukaryotic Systems

The evolutionary trajectory of phospholipid biosynthesis reveals a complex interplay between gene duplication, horizontal transfer, and metabolic innovation. Comparative genomic analyses indicate that enzymes responsible for glycerophosphoethanolamine synthesis, such as phosphatidylethanolamine N-methyltransferase (PEMT), emerged early in eukaryotic evolution. For instance:

- Conserved Pathways : The CDP-ethanolamine (Kennedy) pathway, which synthesizes phosphatidylethanolamine (PE) in the endoplasmic reticulum, is conserved across eukaryotes. Mitochondrial PE synthesis via phosphatidylserine decarboxylation represents an ancestral mechanism retained in organisms from yeast to humans.

- Lineage-Specific Adaptations : Gene expansion events in phosphatidyltransferases, such as EPT1 and CEPT1, enabled functional specialization in mammals, allowing tissue-specific regulation of PE homeostasis.

Table 1: Evolutionary Origins of Key Enzymes in GPEtn Biosynthesis

| Enzyme | Evolutionary Origin | Function |

|---|---|---|

| Ethanolamine kinase | Ancestral eukaryote | Phosphorylates ethanolamine |

| CTP:phosphoethanolamine cytidylyltransferase | Ancestral eukaryote | Generates CDP-ethanolamine |

| PEMT | Vertebrate-specific | Converts PE to phosphatidylcholine |

These adaptations underscore the selective pressure to maintain membrane integrity while enabling metabolic flexibility in response to environmental challenges.

Positional Specificity of Fatty Acyl Chains in Signal Transduction Mechanisms

The asymmetry of fatty acyl chains in GPEtn is critical for its signaling functions. The sn-1 palmitoyl chain (saturated) anchors the molecule to membranes, while the sn-2 arachidonoyl chain (polyunsaturated) serves as a substrate for lipid-modifying enzymes.

Arachidonoyl Chain Dynamics

The arachidonoyl moiety (20:4ω6) is preferentially hydrolyzed by phospholipase A2 (PLA2), releasing arachidonic acid (AA) for eicosanoid synthesis. This process is tightly regulated:

- Calcium-Dependent Activation : Cytosolic PLA2 (cPLA2) translocates to membranes during calcium influx, targeting GPEtn-rich microdomains.

- Signal Amplification : AA metabolites, such as prostaglandins and leukotrienes, modulate inflammation, apoptosis, and ion channel activity.

Table 2: Functional Outcomes of Arachidonic Acid Release

| Process | Mediators | Cellular Effect |

|---|---|---|

| Inflammation | Prostaglandin E2 | Vasodilation, pain signaling |

| Apoptosis | Ceramide | Mitochondrial membrane permeabilization |

| Ion Channel Regulation | Epoxyeicosatrienoic acids | Potassium channel activation |

The positional specificity of arachidonic acid at sn-2 ensures rapid mobilization during signaling, while the saturated sn-1 chain stabilizes membrane microdomains.

Structural Determinants of Signaling Efficiency

Molecular dynamics simulations reveal that the 20:4ω6 chain’s kinked geometry increases membrane fluidity, facilitating protein-lipid interactions. For example:

- G-Protein Coupled Receptors (GPCRs) : The β2-adrenergic receptor exhibits higher activity in membranes enriched with polyunsaturated PE species due to enhanced conformational flexibility.

- Autophagy Regulation : GPEtn-derived arachidonic acid promotes autophagosome formation by modulating mTORC1 signaling under nutrient stress.

Eigenschaften

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIVXEVMDWCWLI-CAQMIEAISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70812-59-8 | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine can be synthesized through a series of esterification and phosphorylation reactions. The typical synthetic route involves the esterification of glycerol with palmitic acid and arachidonic acid, followed by phosphorylation with phosphoethanolamine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate ester bond formation.

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine typically involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Oxidation Reactions

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPE) undergoes oxidation primarily at the polyunsaturated arachidonoyl (20:4) chain, generating bioactive derivatives.

Major Oxidation Products

Key Findings :

-

In vitro oxidation using FeCl₂/H₂O₂ (2:1 ratio) at 37°C for 15 minutes generates short-chain (e.g., m/z 594–690) and long-chain (e.g., m/z 820–900) products, detected via LC-ESI/MS .

-

Oxidized PAPE derivatives activate endothelial cells, regulating genes like IL-8, ATF-3, and HO-1 through covalent binding to cysteine residues in proteins (e.g., H-Ras) .

-

Oxidation pathways : Non-enzymatic oxidation via reactive oxygen species (ROS) dominates, producing epoxyisoprostane and carbonyl-containing species .

Hydrolysis Reactions

Hydrolysis cleaves PAPE’s ester bonds, releasing free fatty acids and glycerophosphoethanolamine.

Hydrolysis Conditions and Products

Key Findings :

-

sn-2 specificity : Phospholipase A₂ selectively hydrolyzes the arachidonoyl chain, generating lyso-PE, a precursor for pro-inflammatory mediators .

-

pH-dependent stability : PAPE is stable in neutral buffers but degrades rapidly under extreme pH, necessitating storage at −20°C in inert solvents .

Substitution Reactions

The phosphoethanolamine headgroup participates in nucleophilic substitution, altering PAPE’s biological activity.

Common Substitution Reactions

| Reagent | Product | Functional Impact |

|---|---|---|

| Thiols (e.g., cysteine) | Thioether-linked PE derivatives | Altered protein binding and signaling |

| Amines (e.g., serine) | Phosphatidylserine analogs | Apoptotic membrane signaling |

Key Findings :

-

Cysteine adducts : OxPAPE covalently binds to cysteine residues in proteins like H-Ras, modulating MAPK/ERK signaling pathways .

-

Biotinylation : Biotin-tagged PAPE analogs (e.g., OxPNB) enable tracking of lipid-protein interactions in endothelial cells .

LC-ESI/MS Parameters for Oxidized PAPE Analysis

| Parameter | Value |

|---|---|

| Column | C8 reverse-phase (150 × 2.1 mm, 3 µm) |

| Mobile Phase | 70% acetonitrile, 30% isopropanol |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Positive ESI |

| Detection Range | m/z 500–900 |

Critical Observations :

-

Short-chain oxidation products (m/z 594–690) dominate under high ROS conditions, while long-chain products (m/z 820–900) form early in oxidation .

-

Fragmentation patterns (e.g., loss of 256 Da from m/z 820.5) confirm epoxy/isoprostane modifications .

Biological Implications of Reactivity

-

Pro-inflammatory effects : Oxidized PAPE derivatives activate NF-κB and Nrf2 pathways, driving atherosclerosis and vascular inflammation .

-

Therapeutic targets : Inhibiting PAPE oxidation or its adduct formation with proteins (e.g., using N-acetylcysteine) reduces endothelial dysfunction .

This synthesis of chemical reactivity data highlights PAPE’s dual role as a structural lipid and a precursor for bioactive mediators, with oxidation being its most consequential reaction in pathophysiology.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

PAPC is a glycerophosphoethanolamine that features palmitic acid at the sn-1 position and arachidonic acid at the sn-2 position. Its structural formula is represented as follows:

Biochemical Studies

PAPC serves as a model compound for studying lipid oxidation and membrane dynamics. Its unique structure allows researchers to investigate how phospholipids interact within biological membranes.

Key Findings:

- PAPC undergoes oxidation in vivo, producing various oxidized derivatives implicated in chronic inflammation and vascular diseases.

- It influences cellular signaling pathways, gene expression, and cellular metabolism, making it crucial for understanding disease mechanisms.

Cellular Signaling

PAPC plays a vital role in cellular signaling pathways. It is involved in the modulation of inflammatory responses and has been linked to various signaling cascades that regulate cell function.

Case Study:

A study demonstrated that low concentrations of oxidized phospholipids derived from PAPC can enhance stress responses in cells, indicating its potential role in inflammation .

Pharmaceutical Applications

PAPC is being explored for its therapeutic potential in treating cardiovascular diseases due to its involvement in lipid metabolism and inflammation.

Applications:

- Development of lipid-based drug delivery systems, including liposomes and nanoparticles designed for targeted therapy .

- Investigated as an adjuvant in vaccine formulations to enhance immune responses .

Industrial Applications

In the industrial sector, PAPC is utilized for its properties in formulating lipid-based delivery systems. This includes:

- Liposome Formulation: Used in drug delivery systems to encapsulate therapeutic agents.

- Nucleic Acid Delivery: Facilitates the delivery of RNA and DNA molecules into cells for gene therapy applications .

Comparative Analysis of Applications

The following table summarizes the diverse applications of PAPC across different fields:

| Application Area | Description | Key Outcomes |

|---|---|---|

| Biochemical Research | Model compound for lipid oxidation studies | Insights into membrane dynamics |

| Cellular Signaling | Modulates inflammatory responses | Altered gene expression |

| Pharmaceutical Development | Used in drug delivery systems and vaccine formulations | Enhanced therapeutic efficacy |

| Industrial Formulation | Liposome and nucleic acid delivery systems | Improved bioavailability of drugs |

Wirkmechanismus

The mechanism of action of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It can act as a precursor for bioactive lipids such as arachidonic acid, which is further metabolized into eicosanoids, potent signaling molecules involved in inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Phosphatidylethanolamines (PEs) with Varied Acyl Chains

The biological and biophysical properties of PE lipids are highly dependent on their acyl chain composition:

Key Differences :

- The arachidonoyl chain in 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine increases susceptibility to oxidation, generating bioactive products like OxPAPE, which upregulate inflammatory genes in endothelial cells .

- Monounsaturated PEs (e.g., 18:1a/18:1-PE) exhibit greater oxidative stability but lower signaling versatility compared to polyunsaturated species.

Comparison with Phosphatidylcholines (PCs)

Phosphatidylcholines differ in head group structure (choline vs. ethanolamine), affecting membrane charge and protein binding:

Functional Contrasts :

- The ethanolamine head group in 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine confers a negative charge, promoting interactions with cationic protein domains, unlike the zwitterionic choline group in PCs .

- Oxidized PAPC (OxPAPC) and PAPE (OxPAPE) exhibit distinct biological activities: OxPAPC is linked to endothelial dysfunction, while OxPAPE forms protein adducts that modulate inflammatory pathways .

Ether-Linked Phospholipids

Ether lipids, such as 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, feature an alkyl chain at the sn-1 position instead of an ester:

Structural Impact :

- Ether linkages enhance metabolic stability compared to ester-bound acyl chains in 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, making ether lipids critical for long-term signaling .

Oxidation and Nitration Products

Polyunsaturated phospholipids like 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine are prone to oxidation and nitration, generating species with distinct biological roles:

Analytical Insights :

- ESI-HR-HCD-MS/MS distinguishes nitrated PAPE from PAPC based on fragment ion patterns (e.g., carboxylate anions from modified acyl chains) .

Physical and Phase Behavior

The phase transition temperature (Tc) and membrane interactions vary with acyl chain composition:

Biologische Aktivität

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPE) is a phospholipid characterized by the presence of palmitic acid at the sn-1 position and arachidonic acid at the sn-2 position. This compound plays a crucial role in cellular membranes and various signaling pathways, making it significant in both biological research and potential therapeutic applications.

Chemical Structure and Properties

PAPE is classified as a 1,2-diacyl-sn-glycero-3-phosphoethanolamine. Its molecular formula is CHNOP, and it has a molecular weight of approximately 462.55 g/mol. The specific arrangement of fatty acids contributes to its unique biophysical properties, influencing membrane fluidity and functionality.

Table 1: Basic Characteristics of PAPE

| Property | Description |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 462.55 g/mol |

| CAS Number | 70812-59-8 |

Cellular Effects

PAPE is known to influence various cellular functions, including:

- Cell Signaling : It participates in pathways that regulate inflammation, apoptosis, and cell proliferation.

- Membrane Dynamics : PAPE impacts membrane fluidity and integrity, affecting protein interactions and signaling cascades .

Molecular Mechanisms

At the molecular level, PAPE exerts its effects through several mechanisms:

- Enzyme Interactions : It acts as a substrate for various phospholipases, notably independent phospholipase A2 β (iPLA2β), which hydrolyzes the sn-2 fatty acid to release arachidonic acid. This process is crucial for generating bioactive lipid mediators involved in inflammation .

- Gene Expression Modulation : PAPE influences gene expression related to inflammatory responses and cellular stress pathways .

Metabolic Pathways

PAPE is involved in several metabolic pathways:

- Arachidonic Acid Pathway : Upon hydrolysis by iPLA2β, arachidonic acid is released, leading to the production of eicosanoids such as prostaglandins and leukotrienes, which are vital mediators of inflammation .

- Lipid Metabolism : PAPE can be converted into other phospholipids or fatty acids, influencing overall lipid homeostasis within cells.

Inflammation and Immune Response

Recent studies have highlighted PAPE's role in modulating immune responses:

- Monocyte Migration : Research indicates that iPLA2β-mediated hydrolysis of PAPE enhances monocyte migration by generating lysophosphatidic acid (LPA), a potent chemotactic factor .

- Chronic Inflammation : In models of chronic inflammation, inhibition of iPLA2β resulted in reduced inflammatory cell adhesion and improved tissue homeostasis, suggesting that PAPE-derived metabolites play a significant role in sustaining inflammatory states .

Cardiovascular Health

Studies have also explored the implications of PAPE in cardiovascular diseases:

Q & A

Q. How is the regioisomeric purity of 16:0/20:4-PE confirmed during synthesis?

Q. What strategies are employed to stabilize 16:0/20:4-PE during storage for functional assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.